This compound is synthesized from cyclopropyl and phenyl moieties, featuring a methoxy group on the phenyl ring. It falls under the classification of cyclopropylamines, which are known for their unique structural properties and biological activities. The hydrochloride salt form is commonly used to enhance solubility and stability in pharmaceutical formulations .
The synthesis of (R)-cyclopropyl(4-methoxyphenyl)methanamine hydrochloride can be achieved through several methods, primarily involving the reductive amination of cyclopropyl aldehydes with amines. A notable synthesis route includes:
Specific parameters such as temperature, solvent choice (e.g., dichloromethane or ethanol), and reaction time are crucial for optimizing yield and purity during synthesis.
The molecular structure of (R)-cyclopropyl(4-methoxyphenyl)methanamine hydrochloride can be described as follows:
The three-dimensional conformation of this compound can be analyzed using techniques such as X-ray crystallography or NMR spectroscopy to provide insights into its spatial arrangement and interactions .
(R)-Cyclopropyl(4-methoxyphenyl)methanamine hydrochloride can participate in various chemical reactions:
These reactions are essential for modifying the compound's properties and enhancing its therapeutic potential .
The mechanism of action of (R)-cyclopropyl(4-methoxyphenyl)methanamine hydrochloride is likely related to its interaction with neurotransmitter receptors, particularly serotonin receptors such as 5-HT.
Further studies are required to elucidate its precise mechanism of action and potential therapeutic applications .
The physical and chemical properties of (R)-cyclopropyl(4-methoxyphenyl)methanamine hydrochloride include:
Characterization techniques such as infrared spectroscopy (IR), nuclear magnetic resonance (NMR), and mass spectrometry (MS) are often employed to confirm these properties .
(R)-Cyclopropyl(4-methoxyphenyl)methanamine hydrochloride has several potential scientific applications:
Ongoing research into its biological effects will likely expand its applications within medicinal chemistry and pharmacology .
(R)-Cyclopropyl(4-methoxyphenyl)methanamine hydrochloride (CAS Registry Number: 58271-59-3) is a chiral organic compound with the molecular formula C₁₁H₁₆ClNO and a molecular weight of 213.704 g/mol. Its systematic IUPAC name designates the R-stereoconfiguration at the benzylic carbon, which is critical for its biological interactions [1]. The structure integrates two pharmacologically significant moieties: a para-methoxyphenyl group and a cyclopropyl ring linked to a protonated primary amine (─NH₃⁺Cl⁻). The methoxy group (─OCH₃) acts as an electron-donating substituent, enhancing π-electron density in the aromatic system and influencing receptor binding affinity. Meanwhile, the cyclopropyl ring imposes torsional strain and restricts conformational flexibility, potentially optimizing steric complementarity with target proteins [6].
Physicochemical Properties: The hydrochloride salt form improves aqueous solubility and crystallinity, facilitating pharmaceutical processing. Key properties include a calculated LogP (partition coefficient) of 3.14, indicating moderate lipophilicity, and a polar surface area (PSA) of 21.26 Ų, which suggests blood-brain barrier permeability potential [1]. X-ray crystallographic studies of analogous compounds (e.g., scopoletin derivatives) demonstrate how methoxy-phenyl groups contribute to stable crystal packing via van der Waals interactions and hydrogen bonding [8].
Synthetic Relevance: The compound is synthesized via asymmetric methods, such as chiral resolution or enantioselective catalysis. The cyclopropane ring is typically constructed through [2+1]-cycloadditions of vinyl arenes with carbenoids, followed by enantioselective amination [6]. Fluorination strategies at the cyclopropane benzylic position have been explored to block metabolic oxidation, though they may alter steric parameters [6].
Table 1: Physicochemical Properties of (R)-Cyclopropyl(4-methoxyphenyl)methanamine Hydrochloride
Property | Value |
---|---|
Molecular Formula | C₁₁H₁₆ClNO |
Molecular Weight | 213.704 g/mol |
CAS Registry Number | 58271-59-3 |
Exact Mass | 213.092 Da |
LogP | 3.14 (calculated) |
Polar Surface Area (PSA) | 21.26 Ų |
Hydrogen Bond Acceptors | 2 |
Hydrogen Bond Donors | 2 (amine hydrochloride) |
Cyclopropylmethanamines emerged as privileged scaffolds in CNS drug discovery due to their balanced lipophilicity, metabolic stability, and ability to modulate neurotransmitter receptors. Early analogues focused on unsubstituted phenylcyclopropylmethylamines as serotonin receptor ligands. The introduction of para-methoxy and other substituents marked a strategic evolution to enhance target selectivity and potency [6].
First-Generation Derivatives: Initial compounds like 2-phenylcyclopropylmethylamine exhibited moderate 5-HT₂C receptor agonism (EC₅₀ = 5.2 nM) but insufficient selectivity over 5-HT₂A/2B subtypes, risking hallucinogenic or cardiotoxic effects. The cyclopropyl constraint proved superior to flexible n-propyl chains in reducing off-target activity [6].
Substituent Optimization: Systematic SAR studies revealed that para-methoxy substitution (e.g., in the title compound) augmented 5-HT₂C binding by 10-fold compared to meta-substituted analogues. Fluorination at the phenyl ring’s 3- or 4-position further improved metabolic stability and selectivity; for example, 3-fluoro-4-methoxy derivatives achieved >100-fold selectivity for 5-HT₂C over 5-HT₂B [6]. Parallel work identified N-alkylated cyclopropylmethanamines as dual μ-opioid receptor (MOR) agonists/dopamine D3 receptor (D3R) antagonists, mitigating opioid abuse liability [5].
Patent Landscape: US Patent 10,407,381B2 exemplifies therapeutic applications, claiming cyclopropyl(aryl)methanamines for treating obesity, schizophrenia, and addiction via 5-HT₂C activation. The patent emphasizes the criticality of the cyclopropyl ring in conferring metabolic resistance over acyclic counterparts .
Table 2: Evolution of Cyclopropylmethanamine-Based Therapeutics
Generation | Key Structural Features | Target Profile | Therapeutic Indications |
---|---|---|---|
First | Unsubstituted phenyl | 5-HT₂C EC₅₀ = 5.2 nM; 2B/2C selectivity =7 | Obesity, addiction |
Second | para-Methoxy or 3-halo-phenyl | 5-HT₂C EC₅₀ < 1 nM; 2B/2C selectivity >100 | CNS disorders, neuropathic pain |
Third | N-Alkyl or fluorinated cyclopropane | Dual MOR/D3R modulation | Analgesia with reduced abuse liability |
CAS No.: 2437-23-2
CAS No.: 112484-85-2
CAS No.: 12712-72-0